Product packaging for 5-Bromoisoindoline hydrochloride(Cat. No.:CAS No. 919346-89-7)

5-Bromoisoindoline hydrochloride

Cat. No.: B564658
CAS No.: 919346-89-7
M. Wt: 234.521
InChI Key: GDMXNYRWVLBUDZ-UHFFFAOYSA-N
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Description

5-Bromoisoindoline hydrochloride is a useful research compound. Its molecular formula is C8H9BrClN and its molecular weight is 234.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrClN B564658 5-Bromoisoindoline hydrochloride CAS No. 919346-89-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,3-dihydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMXNYRWVLBUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678764
Record name 5-Bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
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Molecular Weight

234.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919346-89-7
Record name 5-Bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dihydro-1H-isoindole hydrochloride
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The Significance of Isoindoline Scaffolds in Organic Synthesis and Medicinal Chemistry

The isoindoline (B1297411) framework, a bicyclic system where a benzene (B151609) ring is fused to a five-membered nitrogen-containing pyrrolidine (B122466) ring, is a privileged scaffold in the fields of organic synthesis and medicinal chemistry. mdpi.com Though the unsubstituted isoindoline is rare, its substituted derivatives are of great interest to scientists due to their presence in numerous natural products and pharmaceutically active compounds. mdpi.com

The structural rigidity and three-dimensional nature of the isoindoline core make it an attractive template for the design of molecules that can interact with biological targets with high specificity. This has led to the discovery of isoindoline derivatives with a remarkable spectrum of biological activities. mdpi.com These include applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. jmchemsci.comwisdomlib.orgnih.gov For instance, certain isoindoline-containing compounds have shown potent inhibitory effects against enzymes like cyclooxygenase (COX), a key target in anti-inflammatory drug development. wisdomlib.org

Furthermore, the isoindoline scaffold is a core component of several clinically approved drugs. mdpi.com Molecules incorporating this structure have been developed for treating conditions ranging from hypertension and edema to various types of cancer. mdpi.com The versatility of the isoindoline ring system allows for the introduction of various functional groups at different positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. This adaptability has cemented the isoindoline scaffold as a cornerstone in the development of new therapeutic agents. mdpi.comwisdomlib.org

5 Bromoisoindoline Hydrochloride: a Versatile Synthetic Intermediate

Preparative Routes to 5-Bromoisoindoline

The creation of the 5-bromoisoindoline molecule is a key stage. This typically involves preparing the isoindoline ring structure and then introducing the bromine atom at the desired position.

Precursor Synthesis and Bromination Strategies

The synthesis of 5-bromoisoindoline often begins with a precursor molecule that is later modified. A common starting material is phthalimide (B116566) or a related derivative. chemsrc.comalfa-chemistry.com

One approach involves the bromination of a suitable precursor. For example, 5-bromoisoindoline-1,3-dione can be synthesized from 5-bromophthalic anhydride (B1165640) by heating it in formamide. ucl.ac.uk Another method is the direct bromination of phthalimide using bromine in glacial acetic acid, which can yield 4-bromophthalimide (B1267563) with high regioselectivity. To avoid the use of elemental bromine, halogen exchange reactions using hydrobromic acid and sodium bromide have also been employed.

The bromination of the isoindoline ring itself can also be achieved. For instance, treatment of 2-benzyl-1,1,3,3-tetramethylisoindoline (B1281721) with bromine and aluminum chloride can lead to bromination at the 5- and/or 6-positions.

Table 1: Bromination Strategies for Isoindoline Precursors

Starting MaterialBrominating Agent/ConditionsProductReference
PhthalimideBr₂ in glacial acetic acid4-Bromophthalimide
PhthalimideHBr, NaBr in ethylene (B1197577) dichloride4-Bromophthalimide
5-Bromophthalic anhydrideFormamide, heat5-Bromoisoindoline-1,3-dione ucl.ac.uk
2-Benzyl-1,1,3,3-tetramethylisoindolineBr₂, AlCl₃ in CCl₄2,5-Dibromo- and/or 2,5,6-tribromo-1,1,3,3-tetramethylisoindoline

Reduction Methods for Isoindoline Formation

A crucial step in the synthesis is the reduction of a phthalimide or phthalimidine precursor to form the isoindoline ring. orgsyn.orgacs.org This involves the removal of the carbonyl groups.

Several reducing agents and methods can be employed for this transformation. Common methods include:

Chemical Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing phthalimides to isoindolines. orgsyn.org Another approach involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). uni-halle.de

Electrolytic Reduction: Phthalimide can be reduced to isoindoline electrochemically. orgsyn.orgacs.orgresearchgate.net This method can be highly selective and efficient under optimized conditions, such as using specific cathode materials and controlling the pH. researchgate.net

Catalytic Hydrogenation: The reduction can also be achieved through catalytic hydrogenation using catalysts like platinum on carbon (Pt/C) under hydrogen pressure. google.com

Table 2: Reduction Methods for Isoindoline Formation

Starting MaterialReduction Method/ReagentsProductReference
PhthalimideElectrolytic reductionIsoindoline orgsyn.orgresearchgate.net
PhthalimideLithium aluminum hydride (LiAlH₄)Isoindoline orgsyn.org
5-Bromoisoindoline-1,3-dioneSodium borohydride (NaBH₄), Boron trifluoride etherate (BF₃·OEt₂)5-Bromoisoindoline uni-halle.de
PhthalonitrileHydrogen (H₂), Platinum on carbon (Pt/C)Isoindoline google.com

Formation of this compound Salt

Once 5-bromoisoindoline is synthesized, it is converted to its hydrochloride salt. This is typically achieved by treating a solution of the 5-bromoisoindoline base with hydrochloric acid. google.comgoogle.com The solvent for this process is often an organic solvent like ethyl acetate (B1210297) or ethanol. google.com The resulting hydrochloride salt generally has improved stability and handling characteristics compared to the free base.

Advanced Synthetic Approaches

Modern synthetic chemistry aims to develop more efficient and selective reactions. This has led to the development of advanced strategies for synthesizing molecules like 5-bromoisoindoline.

One-Pot Synthesis Strategies

One-pot syntheses are highly desirable as they reduce the number of separate reaction and purification steps, saving time and resources. While a specific one-pot synthesis for this compound is not detailed in the provided results, the principles of one-pot synthesis are applied to related isoindolinone structures. nih.gov These often involve transition-metal-catalyzed C-H activation and subsequent cyclization reactions. nih.gov For example, polycyclic isoindolines can be constructed in a single operation from alicyclic amines and aryl lithium compounds. nih.gov

Regioselective Functionalization Techniques

Achieving the desired substitution pattern, in this case, bromination at the 5-position, requires regioselective control. Various techniques are employed to direct the functionalization to a specific position on the isoindoline ring.

For instance, the regioselectivity of alkyne cyclotrimerization reactions catalyzed by ruthenium has been used to synthesize polysubstituted isoindolinones with a high degree of control. ucl.ac.uk The use of directing groups on the starting materials can also guide the reaction to the desired position. Additionally, click chemistry approaches have been utilized for the regioselective synthesis of isoindoline-1,3-dione linked triazoles. researchgate.net

Stereoselective Synthesis Considerations

The introduction of chirality into the isoindoline scaffold, including the 5-bromo substituted variant, is a critical aspect for the development of pharmacologically active agents. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound, which often exhibits significantly different biological activity compared to its stereoisomeric counterparts. While specific documented methods for the direct stereoselective synthesis of this compound are not extensively detailed in publicly available literature, the principles and methodologies applied to the broader class of isoindolines and related nitrogen-containing heterocycles provide a clear framework for consideration.

The primary strategies for achieving stereoselectivity in the synthesis of chiral isoindoline derivatives involve three main approaches: the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.

Chiral Auxiliaries: This classical and reliable method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. sigmaaldrich.com The auxiliary guides the stereochemical outcome of a subsequent bond-forming reaction, after which it is cleaved to yield the enantiomerically enriched product. For isoindoline-related structures, such as 3-substituted isoindolinones, N-tert-butylsulfinyl groups have been successfully employed as chiral auxiliaries. acs.org The synthesis involves the condensation of a suitable benzaldehyde (B42025) derivative with a chiral sulfinamide, followed by alkylation or other modifications, and subsequent removal of the auxiliary group to afford the chiral product. acs.org While this method is effective, it often requires additional synthetic steps for the attachment and removal of the auxiliary. acs.org

Asymmetric Catalysis: This more modern and efficient approach utilizes a chiral catalyst to control the stereochemistry of the reaction. This method is highly sought after as only a substoichiometric amount of the chiral catalyst is needed to generate a large quantity of the chiral product. Several catalytic systems have been developed for the asymmetric synthesis of isoindoline and isoindolinone cores.

One notable method is the palladium-catalyzed asymmetric intramolecular allylic C-H amination. chinesechemsoc.org This process can generate a variety of chiral isoindolines with high yields and excellent enantioselectivities (up to 98% ee). chinesechemsoc.org The reaction employs a palladium catalyst in conjunction with a chiral phosphoramidite (B1245037) ligand to induce asymmetry. chinesechemsoc.org Another powerful technique is the asymmetric organocatalytic formal double-arylation of azomethines, which has been shown to produce isoindoline derivatives with high enantiomeric purity (up to 98% ee). rsc.org Furthermore, copper(I)-catalyzed asymmetric additions to imines have been developed to create chiral 1,2-diamine derivatives, which are structurally related to the isoindoline framework. nih.govnih.gov

The Heck-Matsuda reaction has also been adapted for the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles, providing access to chiral 4-aryl-γ-lactams. beilstein-journals.org This highlights the potential of transition-metal catalysis in creating stereocenters in five-membered nitrogen heterocycles. beilstein-journals.org

Resolution of Racemic Mixtures: This method involves the separation of a racemic mixture into its individual enantiomers. While not a synthetic method in the strictest sense, it is a practical approach when a stereoselective synthesis is not available or is inefficient. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.

The following table summarizes various stereoselective approaches applicable to the synthesis of chiral isoindoline and related heterocyclic structures, which could be adapted for 5-Bromoisoindoline.

Synthetic StrategyCatalyst/AuxiliaryKey FeaturesApplicable ToEnantioselectivity (ee)
Palladium-Catalyzed Asymmetric Allylic C-H AminationPalladium/Chiral Phosphoramidite LigandHigh efficiency, mild conditions, wide substrate compatibility. chinesechemsoc.orgIsoindolinesUp to 98% chinesechemsoc.org
Asymmetric Organocatalytic Double-ArylationOrganocatalystForms highly enantiomerically enriched products. rsc.orgIsoindolinesUp to 98% rsc.org
Direct Alkylation with Chiral AuxiliaryN-tert-Butylsulfinyl GroupVersatile and efficient for creating 3-substituted derivatives. acs.orgIsoindolinonesHigh diastereomeric ratios acs.org
Heck-Matsuda DesymmetrizationPalladium/(S)-PyraBox LigandProvides access to chiral γ-lactams from dihydro-1H-pyrroles. beilstein-journals.org4-Aryl-γ-lactamsGood enantioselectivity beilstein-journals.org
Copper(I)-Catalyzed Asymmetric α-AdditionCopper(I)/Chiral LigandCreates chiral anti-1,2-diamine derivatives. nih.govnih.gov1,2-Diamine DerivativesHigh to excellent nih.gov

Derivatization and Functionalization Strategies Employing 5 Bromoisoindoline Hydrochloride

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromine atom of 5-bromoisoindoline (B105162) serves as an excellent handle for these transformations. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound. fishersci.co.ukharvard.edu For 5-bromoisoindoline, this reaction enables the introduction of a diverse range of aryl, heteroaryl, or vinyl substituents at the 5-position. The reaction typically involves a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), a base (e.g., potassium carbonate), and a suitable solvent like dimethoxyethane (DME). nih.gov The versatility of available boronic acids and esters makes this a key strategy for generating libraries of novel isoindoline (B1297411) derivatives for screening purposes. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions This table illustrates typical conditions for the Suzuki-Miyaura coupling of a 5-bromo-N-protected-isoindoline with various boronic acids.

Coupling Partner (Boronic Acid)Catalyst SystemBaseSolventProduct
Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O5-Phenylisoindoline derivative
Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O5-(Thiophen-2-yl)isoindoline derivative
Pyridine-3-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH5-(Pyridin-3-yl)isoindoline derivative

The Stille coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organostannane (organotin) reagent. nrochemistry.com This reaction is valued for its tolerance of a wide variety of functional groups. The general mechanism proceeds via oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. nrochemistry.com A notable application involves the synthesis of the antibacterial agent garenoxacin, where 5-bromoisoindoline was first converted into an organostannane derivative, which then underwent a Stille coupling as a key bond-forming step. chemistry-chemists.com

Table 2: Stille Coupling in the Synthesis of Garenoxacin Precursor This table outlines the key Stille coupling step in the synthesis of Garenoxacin.

Aryl HalideOrganostannane ReagentCatalystConditionsProduct
Aryl triflate (136)5-(Tributylstannyl)isoindoline derivative (143)Pd(PPh₃)₄Toluene, heatCoupled product (144)

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of aryl halides with a wide range of nitrogen-based nucleophiles. wikipedia.orglibretexts.orgyoutube.com This reaction provides a direct and efficient method for forming a C-N bond at the 5-position of the isoindoline ring. The choice of phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP) is critical and is tailored to the specific amine (primary, secondary, or heterocyclic) and aryl halide used. youtube.com The reaction requires a base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), to facilitate the catalytic cycle. wikipedia.orglibretexts.org This method has largely replaced harsher, classical methods for C-N bond formation. wikipedia.org

Table 3: Representative Buchwald-Hartwig Amination Reactions This table shows examples of coupling 5-bromo-N-protected-isoindoline with different amines.

AmineCatalyst SystemBaseSolventProduct
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene5-(Phenylamino)isoindoline derivative
MorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane5-Morpholinoisoindoline derivative
Carbazole[Pd(allyl)Cl]₂ / XPhosNaOtBuToluene5-(9H-Carbazol-9-yl)isoindoline derivative

Nucleophilic Substitution Reactions on the Bromine Moiety

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on 5-bromoisoindoline is generally challenging. The SNAr mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comkhanacademy.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. chemistrysteps.com Since 5-bromoisoindoline lacks such activating groups, it is generally unreactive toward the addition-elimination SNAr pathway under standard conditions.

An alternative pathway, the elimination-addition (benzyne) mechanism, can occur with unactivated aryl halides but requires extremely strong bases like sodium amide (NaNH₂). chemistrysteps.commasterorganicchemistry.com This mechanism is less common in complex syntheses due to its harsh conditions and the potential for yielding a mixture of regioisomeric products.

Modification of the Isoindoline Nitrogen Atom

The secondary amine of the isoindoline ring is a key site for functionalization. Before reaction, the hydrochloride salt must be neutralized with a base to free the lone pair of electrons on the nitrogen. Subsequent reactions can introduce a wide variety of substituents.

Common modifications include:

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides, often under basic conditions. organic-chemistry.orgresearchgate.net

N-Acylation: Formation of amides through reaction with acyl chlorides or anhydrides. rsc.org

N-Protection: The nitrogen is frequently protected, for example with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protection strategy is often employed to prevent the nitrogen from interfering with subsequent cross-coupling reactions on the bromine atom.

Table 4: Common Modifications of the Isoindoline Nitrogen This table provides examples of typical N-functionalization reactions after neutralization of the hydrochloride salt.

ReagentReaction TypeBaseProduct
Benzyl bromideN-AlkylationK₂CO₃2-Benzyl-5-bromoisoindoline
Acetyl chlorideN-AcylationTriethylamine1-(5-Bromo-1,2-dihydroisoindol-2-yl)ethan-1-one
Di-tert-butyl dicarbonateN-ProtectionTriethylaminetert-Butyl 5-bromoisoindoline-2-carboxylate

Ring-Closing Metathesis Applications in Derivative Synthesis

Ring-closing metathesis (RCM) is a powerful reaction for constructing cyclic structures, particularly nitrogen heterocycles. organic-chemistry.orgd-nb.info While not applied directly to 5-bromoisoindoline hydrochloride, RCM is a highly relevant strategy for the synthesis of complex derivatives. A common approach involves first modifying the isoindoline nitrogen with two alkenyl chains (e.g., diallylation). The resulting N,N-diallyl-5-bromoisoindoline can then undergo RCM, catalyzed by ruthenium complexes like Grubbs' or Hoveyda-Grubbs' catalysts, to form a new, fused heterocyclic ring system. organic-chemistry.orgd-nb.inforesearchgate.net This tandem N-alkylation/RCM sequence allows for the construction of novel polycyclic architectures built upon the 5-bromoisoindoline scaffold, which can be further elaborated using the bromine atom as a synthetic handle. ed.ac.uk

Applications of 5 Bromoisoindoline Hydrochloride in Medicinal Chemistry Research

Development of Receptor Ligands and Modulators

The isoindoline (B1297411) core is a recognized scaffold in the design of compounds aimed at various receptors in the central nervous system. However, the direct application of 5-Bromoisoindoline (B105162) hydrochloride for certain targets is more established in the scientific literature than for others.

The dopamine (B1211576) D3 receptor (D3R) is a significant target for treating neuropsychiatric disorders and substance abuse. researchgate.netnih.gov The development of ligands with high selectivity for the D3R over the closely related D2R is a primary challenge for medicinal chemists. researchgate.net Ligands targeting D3 receptors often incorporate three key elements: an amine group, a spacer (commonly an alkyl chain), and a hydrophobic segment, frequently connected via an amide bond. redheracles.net While various scaffolds like benzolactams and piperazines are extensively studied for D3R affinity, the specific use of 5-Bromoisoindoline hydrochloride as a direct starting material in the synthesis of D3 receptor ligands is not prominently documented in current research literature. nih.govredheracles.net

Adenosine (B11128) receptors, particularly the A1 and A3 subtypes, are implicated in a range of physiological processes and are targets for conditions like inflammation and cancer. nih.govmdpi.com The development of agonists for these receptors often involves the synthesis of complex molecules that mimic the natural ligand, adenosine. nih.gov These synthetic efforts frequently focus on modifying the core adenosine structure, such as the ribose sugar and the purine (B94841) base, to achieve desired affinity and selectivity. nih.govrsc.org Extensive searches of medicinal chemistry literature did not reveal a direct synthetic pathway employing this compound for the development of adenosine receptor agonists.

Inhibitor Design and Synthesis

A significant and well-documented application of the 5-bromoisoindoline scaffold is in the creation of potent and selective enzyme inhibitors, particularly for kinases involved in cancer progression.

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and plays a role in cell adhesion, proliferation, and migration. sci-hub.se Its dysregulation is linked to numerous cancers, making it a compelling target for oncological drug discovery. sci-hub.semdpi.com Research has demonstrated the utility of the isoindoline scaffold in developing selective DDR1 inhibitors. nih.govacs.org

In a notable study, the related compound 5-Bromoisoindoline-1,3-dione was synthesized from 4-bromophthalic anhydride (B1165640) and subsequently converted to 5-Bromoisoindoline , which serves as a key intermediate. researchgate.netnih.gov This highlights the role of the bromo-isoindoline framework in building novel inhibitors aimed at treating cancers such as pancreatic cancer. researchgate.netnih.gov

The development of advanced DDR1 inhibitors frequently employs structure-based drug design. This approach uses high-resolution structural data of the target protein to guide the synthesis of more effective and selective molecules. nih.gov In the pursuit of highly selective DDR1 inhibitors, researchers aimed to reduce off-target effects, particularly against Tropomyosin receptor kinases (Trks), which could lead to neurotoxicity. nih.govacs.org

Computational modeling and the analysis of protein crystal structures were key to this effort. nih.gov An isoindoline scaffold was strategically introduced to replace a tetrahydroisoquinoline core of a preceding inhibitor. nih.govacs.org The hypothesis was that this structural change would diminish unwanted interactions within the Trk binding site while preserving affinity for DDR1. nih.gov Although initial compounds using the isoindoline scaffold (7a and 7b) did not retain DDR1 inhibitory activity, this step was crucial for guiding further optimization and successfully eliminating the off-target Trk activity. nih.govacs.org This iterative process of design, synthesis, and testing, informed by computational docking into the DDR1 ATP binding pocket (PDB ID: 5FDP), is a hallmark of modern structure-based drug design. nih.govsemanticscholar.org

A primary goal in developing kinase inhibitors is to precisely modulate the activity of the target kinase while avoiding others. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

In the development of DDR1 inhibitors, a series of compounds were synthesized and tested for their ability to inhibit DDR1, the related DDR2, and off-target Trk kinases. Initial isoindoline-based compounds, while not potent against DDR1, proved the concept that the scaffold could eliminate Trk inhibition. Subsequent structure-based optimization led to compounds like 7f (a 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivative), which demonstrated a potent IC50 of 14.9 nM against DDR1. nih.govacs.org

Crucially, this compound showed high selectivity. Its inhibitory activity against DDR2 was significantly lower (IC50 = 933 nM), and it was largely inactive against Trk kinases (IC50 > 1000 nM). nih.gov Furthermore, when screened against a panel of 403 other kinases, compound 7f was found to be remarkably selective, confirming the success of the design strategy. nih.govacs.org

Table 1: Kinase Inhibitory Activity of Selected Compounds This table is interactive. You can sort and filter the data.

CompoundDDR1 IC50 (nM)DDR2 IC50 (nM)TrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)
6 15.412968.436.830.2
7a (isoindoline) >10000>10000>10000>10000>10000
7c 5.621.5>1000>1000>1000
7f 14.9933>1000>1000>1000
Data sourced from Zhu et al. nih.govacs.org

Discoidin Domain Receptor 1 (DDR1) Inhibitors for Oncological Research

Cellular and In Vivo Efficacy Studies in Pancreatic Cancer Models

While this compound itself is not typically evaluated as a final therapeutic agent, its derivatives are integral to the synthesis of potent inhibitors targeting pathways crucial in pancreatic cancer. osti.govepo.org Research has demonstrated that the isoindoline scaffold is a key component in the development of novel therapies.

For instance, 5-Bromoisoindoline-1,3-dione, a direct derivative, serves as a starting material for the synthesis of selective discoidin domain receptor 1 (DDR1) inhibitors. nih.govacs.org DDR1 is a receptor tyrosine kinase involved in key cellular processes like proliferation, migration, and invasion, and its dysregulation is noted in pancreatic cancer. acs.org In preclinical studies, a representative DDR1 inhibitor synthesized from this scaffold, compound 7f , demonstrated significant in vivo efficacy in orthotopic mouse models of pancreatic cancer. nih.govacs.org Oral administration of this compound led to a significant inhibition of tumor progression in two different pancreatic tumor models (BMF-A3 and Pan02 cells implanted in C57BL/6 mice). nih.gov This highlights the importance of the 5-bromoisoindoline core structure in generating compounds with promising anti-pancreatic cancer activity. nih.govacs.org

Deubiquitinase (DUB) Inhibitors

The ubiquitin-proteasome system is a critical regulator of protein stability, and its dysregulation is implicated in numerous cancers. nih.govdiva-portal.org Deubiquitinases (DUBs) are enzymes that reverse protein ubiquitination, making them attractive targets for cancer therapy. nih.govnih.govmedchemexpress.com this compound has been identified as a key reagent in the preparation of cyanopyrrolidines, a class of molecules investigated as DUB inhibitors for cancer treatment. chemicalbook.com The isoindoline moiety serves as a foundational scaffold upon which the pharmacophore responsible for DUB inhibition is constructed. chemicalbook.com

IκB Kinase 2 (IKK2) Inhibitors

The NF-κB signaling pathway is a central mediator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers and inflammatory diseases. nih.gov The IκB kinase (IKK) complex, particularly its IKK2 (also known as IKKβ) subunit, is essential for the activation of this pathway, making it a prime therapeutic target. nih.govnih.govelsevierpure.com this compound is utilized as a precursor in the synthesis of novel indolecarboxamides designed as IKK2 inhibitors. chemicalbook.com This application underscores the utility of the 5-bromoisoindoline scaffold in generating specific modulators of this critical inflammatory and oncogenic pathway. chemicalbook.com

Hepatitis C Virus (HCV) Protease Inhibitors

Direct-acting antivirals that target viral enzymes are a cornerstone of modern Hepatitis C Virus (HCV) therapy. nih.govplos.orgekb.eg The HCV NS3/4A protease is essential for viral replication, and its inhibition leads to the suppression of the virus. nih.govplos.org The bromoisoindoline scaffold is a key structural component in the synthesis of potent HCV protease inhibitors. A notable example is Vaniprevir (MK-7009), a macrocyclic inhibitor whose synthesis involves a cost-effective preparation of a bromoisoindoline subunit. researchgate.net Specifically, 4-Bromoisoindoline hydrochloride was used as a key intermediate in an efficient, multi-step synthesis of Vaniprevir. researchgate.net This demonstrates the value of the bromoisoindoline core in the construction of complex macrocyclic drugs for infectious diseases.

Heat Shock Protein 90 (Hsp90) Isoform-Selective Inhibitors

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding and stability of numerous oncogenic proteins, making it a significant target in cancer therapy. nih.govd-nb.info However, pan-inhibitors that block all four Hsp90 isoforms often lead to toxicity. d-nb.infonih.gov This has spurred the development of isoform-selective inhibitors, with a focus on Hsp90β, which is constitutively expressed. d-nb.info The 5-bromoisoindoline scaffold has been instrumental in this area.

A structure-based design approach has been employed to develop Hsp90β-selective inhibitors using a conformationally restricted strategy. d-nb.infonih.gov By utilizing the 5-bromoisoindoline moiety, researchers have synthesized inhibitors that can selectively target the N-terminal ATP-binding pocket of Hsp90β. d-nb.info One such compound, referred to as compound 5 in research literature, was found to have an apparent dissociation constant (Kd) of 4.27 μM for Hsp90β and exhibited over 25-fold selectivity against other isoforms. d-nb.info Further optimization led to compound 6b , which displayed an even greater affinity with a Kd of 180 nM for Hsp90β and approximately 50-fold selectivity over Hsp90α and another isoform, Grp94. d-nb.info A later study confirmed that compound 5 achieved about 370-fold selectivity for Hsp90β over Hsp90α and induced the degradation of specific Hsp90β-dependent client proteins. nih.gov

Table 1: Hsp90β-Selective Inhibitor Binding Affinities

Compound Apparent Kd for Hsp90β Selectivity over Hsp90α Reference
Compound 5 4.27 µM >25-fold d-nb.info
Compound 5 Not specified ~370-fold nih.gov
Compound 6b 180 nM ~50-fold d-nb.info

Histone Deacetylase 8 (HDAC8) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. ucl.ac.uk The upregulation of specific HDAC isoforms, such as HDAC8, is correlated with the progression of certain cancers like neuroblastoma. ucl.ac.uk The isoindoline ring system, particularly with substitution at the 5-position, has proven to be a highly effective linker unit in a series of potent and selective non-hydroxamate HDAC8 inhibitors. ucl.ac.ukucl.ac.uk

Research into α-amino amide inhibitors of HDAC8 has shown a strong preference for an isoindolin-2-yl unit in the linker region of the molecule. ucl.ac.uk This scaffold appears to fit well within the catalytic tunnel of the enzyme. ucl.ac.uk Structure-activity relationship (SAR) studies have demonstrated that the 5-position of the isoindoline ring can tolerate various substituents, which in some cases leads to improved enzyme inhibition. ucl.ac.uk For example, a 5-acetylamino derivative was found to be more potent than the unsubstituted lead compound, a phenomenon ascribed to additional hydrogen bonding interactions with the Asp101 residue in the enzyme's binding tunnel. ucl.ac.uk The isoindoline linker provides approximately 5.8 kJ/mol greater binding energy compared to a more flexible tetrahydroisoquinoline ring system, underscoring the benefit of its rigid structure. ucl.ac.uk

Table 2: Contribution of Isoindoline Scaffold to HDAC8 Inhibitor Binding

Structural Feature Comparison Change in Binding Energy Reference
Isoindoline vs. Tetrahydroisoquinoline Linker ~5.8 kJ/mol greater for Isoindoline ucl.ac.uk
5-Acetylamino vs. 5-Unsubstituted Isoindoline ~2.0 kJ/mol greater for 5-Acetylamino ucl.ac.uk

Antimicrobial Agent Development Utilizing Fused Ring Systems

The structural framework of isoindoline is also being explored for the development of new antimicrobial agents through the creation of fused ring systems. ntnu.no While direct antimicrobial studies on this compound are not extensively documented in the provided context, its use as a precursor for more complex, fused heterocyclic structures is a recognized strategy in medicinal chemistry. nih.gov Fused ring systems are a common feature in many natural products with diverse and potent biological activities. nih.gov

The synthesis of fused benzene (B151609) amphiphiles, for which bromoisoindoline is a potential precursor, has been undertaken for the purpose of antimicrobial evaluation. ntnu.no This approach leverages the rigid, three-dimensional structure of fused rings to present functional groups in specific orientations, potentially enhancing interactions with microbial targets. The development of modular strategies to access complex scaffolds, such as the 5-8-5 fused carbocyclic ring system found in many biologically active natural products, highlights the importance of versatile building blocks in creating novel therapeutic agents. nih.gov

Computational Chemistry and Structural Elucidation Studies

Molecular Docking and Ligand Design Simulations

Molecular docking studies are pivotal in rational drug design, providing insights into the binding orientation and affinity of a ligand to a target receptor. While specific docking studies for 5-Bromoisoindoline (B105162) hydrochloride are not extensively published, research on its derivatives offers valuable information for ligand design.

Derivatives of 5-bromoisoindoline have been explored as inhibitors for various protein targets. For instance, in the design of novel antagonists for the 5-HT6 receptor, a series of 1-(arylsulfonyl-isoindol-2-yl)piperazines were synthesized, including a 5-bromo-substituted isoindoline (B1297411) derivative. Molecular docking of these compounds revealed that the bromine atom at the 5-position of the isoindoline fragment could adopt an optimal position within the receptor's binding pocket, facilitating hydrophobic and steric interactions. nih.gov

In another study focused on HIV non-nucleoside reverse transcriptase inhibitors, quinoline (B57606) derivatives with bromo-substitutions demonstrated potent activity. nih.gov Molecular docking of these compounds highlighted the importance of hydrophobic interactions with key residues like TRP229 and hydrogen bond interactions with LYS 101. nih.gov Similarly, the design of VEGFR-2 inhibitors has incorporated 5-bromoindole (B119039) derivatives, where docking studies indicated favorable binding energies within the tyrosine kinase domain. researchgate.net

These findings collectively suggest that the 5-bromoisoindoline scaffold can be effectively utilized in ligand design. The bromine atom can participate in halogen bonding and other non-covalent interactions, enhancing binding affinity and selectivity for various biological targets. The isoindoline core itself serves as a rigid scaffold, allowing for the strategic placement of functional groups to optimize interactions with receptor binding sites.

Table 1: Molecular Docking Insights for Isoindoline Derivatives

Target ProteinKey Interactions of Bromo-substituted DerivativesReference
5-HT6 ReceptorHydrophobic/steric interactions of the bromine atom in the binding pocket. nih.gov
HIV Reverse TranscriptaseHydrophobic interactions with TRP229 and hydrogen bonding with LYS 101. nih.gov
VEGFR-2 Tyrosine KinaseFavorable binding energies within the kinase domain. researchgate.net

Conformation Analysis and Energetic Profiling

The three-dimensional conformation of a molecule is crucial for its biological activity and physical properties. Conformational analysis of the parent isoindoline molecule has shown that it exists as two distinct conformational isomers with axial and equatorial nitrogen-hydrogen bonds. smolecule.com Spectroscopic studies have determined that the axial conformer is more stable in the ground state. smolecule.com

Spectroscopic Characterization of Novel Derivatives

The synthesis of novel derivatives based on the 5-Bromoisoindoline scaffold requires robust analytical techniques for structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei within a molecule. For derivatives of 5-Bromoisoindoline, both ¹H and ¹³C NMR are used for structural elucidation.

In the ¹H NMR spectra of 5-bromo-2-{[phenyl]sulfonyl}isoindoline derivatives, the protons of the isoindoline moiety typically appear as singlets or multiplets in the aromatic region. nih.gov For example, in 5-Bromo-2-{[4-(piperazin-1-yl)phenyl]sulfonyl}isoindoline, the protons of the isoindoline ring were observed at δ 7.16 (d, J = 8.0 Hz, 1H), 7.37 (d, J = 8.3 Hz, 1H), and 7.43 (s, 1H). nih.gov The methylene (B1212753) protons of the isoindoline ring typically appear as singlets around δ 4.4-4.7 ppm. nih.gov

The ¹³C NMR spectra of these derivatives show characteristic signals for the carbon atoms of the isoindoline ring. For the same compound, the carbon signals of the bromo-substituted aromatic ring of the isoindoline moiety were observed at δ 120.9, 125.5, 126.4, 130.9, 136.1, and 139.4 ppm. nih.gov The methylene carbons of the isoindoline ring typically resonate around δ 53-55 ppm. nih.gov

Table 2: Representative NMR Data for a 5-Bromoisoindoline Derivative

NucleusChemical Shift (ppm)Multiplicity/Coupling Constant
¹H7.43s
¹H7.37d, J = 8.3 Hz
¹H7.16d, J = 8.0 Hz
¹H4.45s
¹H4.41s
¹³C139.4
¹³C136.1
¹³C130.9
¹³C126.4
¹³C125.5
¹³C120.9
¹³C53.6
Data for 5-Bromo-2-{[4-(piperazin-1-yl)phenyl]sulfonyl}isoindoline in DMSO-d₆. nih.gov

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For halogenated compounds like 5-Bromoisoindoline hydrochloride, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in a characteristic M+ and M+2 peak pattern, which is a clear indicator of the presence of a single bromine atom. researchgate.net

In studies of isoquinoline (B145761) alkaloids, which share a similar structural framework, electrospray ionization (ESI) mass spectrometry is commonly used. ucl.ac.be The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information. For isoindoline derivatives, fragmentation may involve cleavage of the substituent at the nitrogen atom or opening of the five-membered ring.

For example, the UPLC/MS analysis of 5-Bromo-2-{[4-(piperazin-1-yl)phenyl]sulfonyl}isoindoline showed the [M+H]⁺ ion at m/z 422.1/424.1, confirming the presence of the bromine atom. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for assessing the purity of synthesized compounds. For isoindoline derivatives, reversed-phase HPLC is commonly employed. The choice of column and mobile phase is critical for achieving good separation of the main compound from any impurities.

A typical HPLC method for the purity evaluation of isoindoline-related compounds involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netoup.comjrespharm.comnih.gov For instance, a validated RP-HPLC method for a related compound used an octadecyl column with an eluent composed of acetonitrile and a phosphate buffer at pH 2. researchgate.net Another method for separating isoindole derivatives of amino acids utilized a C18 stationary phase with a mobile phase of ammonium acetate (B1210297) and methanol. jrespharm.com

The purity of this compound and its derivatives is often reported to be 97% or higher as determined by HPLC. sigmaaldrich.com

Table 3: Typical HPLC Parameters for Purity Assessment of Isoindoline-related Compounds

ParameterTypical Value/ConditionReference
ColumnC18 (Octadecyl) researchgate.netjrespharm.com
Mobile PhaseAcetonitrile/Phosphate Buffer or Ammonium Acetate/Methanol researchgate.netjrespharm.comnih.gov
DetectionUV or Fluorescence researchgate.netjrespharm.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The evolution of organic synthesis continually provides more efficient, selective, and environmentally benign methods for molecule construction. For 5-bromoisoindoline (B105162) hydrochloride, future efforts will likely concentrate on refining and expanding the synthetic toolkit to access a broader chemical space.

Current syntheses of derivatives often rely on established reactions such as N-protection (e.g., with a tert-butyloxycarbonyl group) followed by cross-coupling reactions like the Suzuki, Stille, and Buchwald-Hartwig aminations. sci-hub.sewdh.ac.idacs.org For instance, the Buchwald-Hartwig amination has been successfully used to couple 5-bromoisoindoline intermediates with pyrimidine (B1678525) moieties to create potent inhibitors. sci-hub.seacs.org Similarly, Suzuki coupling reactions have been employed to introduce aryl groups, a key step in the synthesis of certain kinase inhibitors. mdpi.comnih.gov

Future research is anticipated to focus on:

Catalytic C-H Activation: Direct functionalization of the isoindoline (B1297411) core without the need for pre-functionalization (like bromination) would represent a significant advance in synthetic efficiency. Developing catalytic systems that can selectively functionalize specific C-H bonds would streamline the synthesis of complex derivatives.

Flow Chemistry: Implementing continuous flow processes for the synthesis of 5-bromoisoindoline derivatives could offer improved reaction control, enhanced safety, and greater scalability compared to traditional batch methods.

Mechanochemistry: The use of solvent-free or low-solvent reaction conditions, such as those found in high-energy ball milling, is a growing area of green chemistry. mdpi.com Adapting reactions like multicomponent syntheses to mechanochemical conditions could reduce waste and improve the environmental footprint of derivative synthesis. mdpi.com

Photoredox Catalysis: Light-mediated reactions offer mild conditions for a variety of chemical transformations. Exploring photoredox catalysis for the functionalization of the 5-bromoisoindoline scaffold could unlock new reaction pathways and allow for the introduction of novel functional groups that are difficult to install using traditional thermal methods.

Exploration of New Biological Targets

Derivatives of 5-bromoisoindoline hydrochloride have already demonstrated activity against a range of important biological targets. This foundational work provides a strong basis for exploring new therapeutic applications.

Derivative ClassBiological TargetTherapeutic AreaReference
IndolecarboxamidesIKK2 InhibitorsCancer, Inflammation chemicalbook.com
CyanopyrrolidinesDeubiquitinase (DUB) InhibitorsCancer chemicalbook.com
Fused-Ring OxazolidinonesBacterial RibosomesInfectious Disease chemicalbook.com
Substituted IsoindolinylsHistone Deacetylase-8 (HDAC8)Cancer, Neurological Disorders ucl.ac.ukucl.ac.uk
2-Amino-2,3-dihydro-1H-indene-5-carboxamidesDiscoidin Domain Receptor 1 (DDR1)Pancreatic Cancer, Fibrosis sci-hub.seacs.orgresearchgate.net
7-Phenyl-2-AminoquinolinesNeuronal Nitric Oxide Synthase (nNOS)Neurological Disorders nih.gov
Resorcylate AminopyrazolesHsp90Fungal Infections nih.gov

The versatility of the isoindoline ring system suggests its potential utility against a wider range of targets. ucl.ac.uk Future research avenues include:

Epigenetic Modulators: Beyond HDAC8, the isoindoline scaffold could be adapted to target other epigenetic enzymes like histone methyltransferases, demethylases, or bromodomain-containing proteins, which are implicated in various cancers and inflammatory diseases.

Protein-Protein Interaction (PPI) Modulators: The development of small molecules that disrupt or stabilize protein-protein interactions is a challenging but highly rewarding area of drug discovery. The rigid, three-dimensional structure of the isoindoline core could serve as a valuable scaffold for designing novel PPI modulators.

Targeting Neurodegenerative Diseases: The demonstrated activity of derivatives against nNOS and the potential to target dopamine (B1211576) D3 receptors suggest that libraries based on 5-bromoisoindoline could be screened for activity against targets relevant to Alzheimer's disease, Parkinson's disease, and other neurological conditions. nih.govchemicalbook.com

PROTACs and Molecular Glues: The 5-bromoisoindoline moiety can be incorporated as a linker or building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com These bifunctional molecules are designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

Integration of Advanced Computational Techniques

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling a more rational and efficient design process. The integration of these techniques will be crucial for unlocking the full potential of this compound derivatives.

Researchers have already utilized computational docking to understand how derivatives interact with their targets. For example, docking studies helped to rationalize the improved selectivity of DDR1 inhibitors by revealing key interactions, or the lack thereof, with off-target kinases like TrkC. acs.orgresearchgate.net

Future applications of computational techniques will likely involve:

Structure-Based Drug Design (SBDD): As more crystal structures of target proteins are solved, SBDD will guide the design of 5-bromoisoindoline derivatives with enhanced potency and selectivity. This approach was used to design inhibitors that form specific hydrogen bonds with residues like Asp101 in HDAC8. ucl.ac.uk

Virtual Screening: Large virtual libraries of potential 5-bromoisoindoline derivatives can be computationally screened against the binding sites of various targets. This can rapidly identify promising hit compounds for further experimental validation, saving significant time and resources.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how a ligand binds to its target, revealing conformational changes and the stability of key interactions over time. This can help refine the design of inhibitors and predict potential resistance mutations.

Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic properties and reactivity of the isoindoline scaffold, aiding in the design of novel synthetic reactions and in understanding the fundamental nature of ligand-receptor binding interactions.

Translational Research Perspectives in Drug Discovery

Translational research acts as the critical bridge between preclinical discoveries and clinical benefit, aiming to ensure that promising laboratory findings are successfully translated into effective therapies for patients. nih.govdndi.org For derivatives of this compound, this involves a multi-faceted approach to de-risk their development and enhance the probability of clinical success. nih.govmdpi.com

A key success story is the development of a selective DDR1 inhibitor derived from a 5-bromoisoindoline intermediate. This compound not only showed high potency in biochemical assays but also demonstrated significant therapeutic efficacy in an orthotopic mouse model of pancreatic cancer, a notoriously difficult disease to treat. sci-hub.seacs.orgresearchgate.net

The path forward in translational research for these compounds includes:

Biomarker Development: Identifying and validating biomarkers is essential. nih.govdndi.org For an anticancer agent like the DDR1 inhibitor, this could involve measuring levels of collagen-induced signaling or specific markers of the epithelial-mesenchymal transition (EMT) in patient samples to predict or monitor therapeutic response. sci-hub.seacs.org Flow cytometry is a powerful tool that can be used to measure biomarker modulation in early clinical trials. mdpi.com

Patient Stratification: Understanding which patients are most likely to benefit from a particular drug is crucial for designing efficient clinical trials. Genetic or protein expression profiles could be used to select patients whose tumors are highly dependent on the target pathway (e.g., DDR1 signaling). nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug concentration (PK) and biological effect (PD) is vital. For 5-bromoisoindoline derivatives, this means correlating the dose and exposure with target engagement and downstream pathway modulation in both preclinical models and human subjects. researchgate.net

Exploring Combination Therapies: Many complex diseases, particularly cancer, require treatment with multiple agents. Preclinical studies could explore combining 5-bromoisoindoline-derived inhibitors with standard-of-care chemotherapies or emerging immunotherapies to achieve synergistic effects and overcome drug resistance.

By focusing on these future directions, the scientific community can continue to build upon the foundation of this compound, transforming this versatile chemical intermediate into a source of novel and impactful therapeutic agents.

Q & A

Q. How should researchers address contradictory data in solubility or stability studies of this compound?

  • Methodology : Cross-validate solubility measurements using gravimetric and UV-spectrophotometric methods. For stability, conduct accelerated degradation studies under varied pH (1–13), temperatures (25–60°C), and light exposure. Analyze degradation products via LC-MS and apply kinetic models (e.g., zero-order for hydrolysis) to resolve discrepancies .

Q. What experimental protocols are recommended for assessing the hydrolytic stability of this compound in physiological buffers?

  • Methodology : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at timed intervals (0–48 hrs) and quantify intact compound via HPLC-UV. Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics. Compare with structurally related compounds (e.g., 5-chloro analogs) to identify substituent effects .

Q. How can computational modeling enhance the design of this compound derivatives with improved bioactivity?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., VAP-1 or COX-2). Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with anti-inflammatory activity. Validate predictions via synthesis and in vitro testing .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

  • Methodology : Adhere to Beilstein Journal guidelines: document reaction conditions (solvent, time, temperature), report spectral data in supplementary files, and provide raw HPLC chromatograms. Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR .

Q. How should researchers develop validated HPLC methods for quantifying this compound in complex matrices?

  • Methodology : Optimize mobile phase (e.g., acetonitrile:phosphate buffer, 60:40 v/v), column (C18, 5 µm), and flow rate (1.0 mL/min). Validate linearity (R² > 0.995), LOD/LOQ (e.g., 0.1 µg/mL), and recovery (>90%) per ICH guidelines. Apply to pharmacokinetic studies in plasma .

Q. What mechanistic studies are recommended to elucidate the anti-inflammatory action of this compound?

  • Methodology : Investigate NF-κB pathway inhibition via Western blot (p65 subunit) and cytokine ELISA (TNF-α, IL-6). Conduct in vivo rodent models (e.g., carrageenan-induced paw edema) with dose-dependent efficacy analysis. Compare with bromine-free analogs to confirm halogen-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.